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L-Glucose

Cat. No.: B7802079
M. Wt: 180.16 g/mol
InChI Key: WQZGKKKJIJFFOK-ZZWDRFIYSA-N
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Description

Overview of L-Glucose as a Non-Natural Enantiomer and its Contrasting Roles with D-Glucose

Glucose, a six-carbon monosaccharide (an aldohexose), exists as two enantiomers: D-glucose and this compound. wikipedia.orgbiologyonline.comquora.com These molecules share the same chemical formula (C₆H₁₂O₆) but are non-superimposable mirror images of each other. quora.comecpat.org The designation of D or L is based on the configuration of the chiral carbon furthest from the carbonyl group (C-5 in glucose) in the Fischer projection, referencing the configuration of D- or L-glyceraldehyde. masterorganicchemistry.comlibretexts.org D-glucose is the naturally occurring and biologically prevalent form, serving as a primary energy source for most organisms. wikipedia.orgquora.comecpat.org It is readily absorbed and metabolized through pathways like glycolysis to generate ATP. ecpat.org

In stark contrast, this compound is a non-natural enantiomer that is rarely, if ever, found in significant amounts in nature. wikipedia.orgquora.commasterorganicchemistry.comwikipedia.org While it possesses a taste indistinguishable from D-glucose, this compound is largely inert in most biological systems. masterorganicchemistry.comwikipedia.org This is primarily due to the stereospecificity of the enzymes involved in carbohydrate metabolism. For example, hexokinase, the first enzyme in glycolysis, cannot effectively phosphorylate this compound, rendering it unavailable for energy production in most organisms. biologyonline.comwikipedia.org This fundamental difference in metabolic fate highlights the critical role of chirality in biological recognition and processing of molecules. While D-glucose is actively transported and metabolized by mammalian cells, this compound is generally not taken up or utilized by these cells, with some exceptions noted in certain bacteria. researchgate.net

The following table summarizes some key contrasting properties of D-glucose and this compound:

PropertyD-GlucoseThis compound
Natural OccurrenceAbundantRare or Non-existent in nature wikipedia.orgmasterorganicchemistry.comwikipedia.org
Biological ActivityPrimary energy source, readily metabolized wikipedia.orgecpat.orgLargely inert in most organisms masterorganicchemistry.comwikipedia.org
Metabolism by HexokinasePhosphorylatedNot effectively phosphorylated biologyonline.comwikipedia.org
Optical RotationDextrorotatory (+)Levorotatory (-) biologyonline.comecpat.org
TasteSweetIndistinguishable from D-glucose masterorganicchemistry.comwikipedia.org

Historical Scientific Context of this compound Investigations and Carbohydrate Stereochemistry

The scientific understanding of carbohydrate stereochemistry and the investigation of enantiomers like this compound are deeply rooted in the pioneering work of chemists in the late 19th and early 20th centuries. Emil Fischer played a pivotal role in elucidating the structures and stereochemistry of monosaccharides. ias.ac.inacs.org His work between 1891 and 1894 established the stereochemical configurations of known sugars and predicted possible isomers based on Van 't Hoff's theory of asymmetrical carbon atoms. wikipedia.org Fischer also developed the Fischer projection formula, a crucial tool for representing the stereochemistry of chiral molecules like carbohydrates. ias.ac.in

Fischer's research included the first reported chemical synthesis of this compound, which he prepared from L-arabinose using the Kiliani synthesis. cdnsciencepub.com This early synthesis was a significant achievement in demonstrating the existence and preparation of the mirror image of naturally occurring glucose. Subsequent investigations into this compound were often driven by the desire to understand the fundamental principles of biological specificity and the role of molecular handedness. The observation that organisms primarily utilize D-sugars and L-amino acids fueled research into the origins of biological homochirality. the-innovation.orgwikipedia.org Early studies on the metabolism of this compound by microorganisms generally indicated that it was not metabolized, further reinforcing the concept of enzyme stereospecificity. cdnsciencepub.com Despite its lack of metabolic utility in most organisms, the unique properties of this compound, such as its sweet taste without caloric value, led to explorations of its potential applications, although early attempts at commercialization faced challenges like high manufacturing costs. masterorganicchemistry.comwikipedia.org The historical investigation of this compound, therefore, is intertwined with the broader development of organic chemistry, stereochemistry, and the burgeoning field of biochemistry, providing crucial insights into the molecular basis of life.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B7802079 L-Glucose

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4R,5R,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-ZZWDRFIYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]1[C@@H]([C@H]([C@@H](C(O1)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921-60-8
Record name L-glucose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.881
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Advanced Synthetic Methodologies for L Glucose and Its Derivatives

Chemical Synthesis Approaches

Chemical synthesis provides a versatile platform for accessing L-glucose and its derivatives. These methods often employ multi-step sequences involving strategic functional group manipulations and the use of protecting groups to achieve the desired stereochemical outcome.

The conversion of D-sugars, most commonly D-glucose, into this compound is a cornerstone of L-sugar synthesis. This transformation hinges on the inversion of all chiral centers of the D-enantiomer.

A prominent strategy for the synthesis of this compound from D-glucose is the "head-to-tail" inversion, which involves switching the functional groups at the C1 and C5 positions. organic-chemistry.org This approach effectively inverts the stereochemistry of the entire molecule. One reported method involves a series of reactions starting from D-glucose. The key steps include the oxidation and reduction of a silyl enol ether at C1 and a lead(IV) tetraacetate-mediated oxidative decarboxylation at C5. organic-chemistry.orgrhhz.net

A detailed synthetic sequence employing this strategy is outlined below:

StepReactionReagents and ConditionsYield
1Synthesis of ketone intermediate from D-glucosei) Pentane-2,4-dione, NaHCO₃, H₂O; ii) Py, TrCl, Ac₂O85%
2Synthesis of silyl enol etherLDA, THF, -78 °C; then TMSClHigh
3Ozonolysis and reduction to form a primary alcohol at C1i) O₃, CH₂Cl₂/MeOH, -78 °C; ii) NaBH₄~70% (2 steps)
4Deprotection of the C6 trityl groupH⁺High
5Oxidation of the primary alcohol at C6 to a carboxylic acidTEMPO, DIB, CH₃CN-H₂O85%
6Oxidative decarboxylation at C5 to yield this compound derivativePb(OAc)₄, THF-AcOH (10/1)80%

Table 1: Key steps and reported yields for the synthesis of an this compound derivative from D-glucose via C1-C5 functional group inversion. organic-chemistry.org

This strategic inversion of the terminal carbons, coupled with the inherent chirality of the starting D-glucose, facilitates the generation of the L-enantiomer. organic-chemistry.org Other similar strategies have been employed to generate various L-sugars, such as L-gulose, L-galactose, and L-allose, from their corresponding D-sugars by reducing the C1 aldehyde to a primary alcohol and oxidizing the C6 alcohol to an aldehyde. organic-chemistry.org

While direct inversion is common, carbon chain modifications can also play a role in the synthesis of L-sugars. For instance, this compound can be prepared from L-arabinose through a one-carbon chain extension, a classic example being the Kiliani-Fischer synthesis. researchgate.net Conversely, chain shortening methods, such as the Ruff degradation, can be applied to D-sugars to produce lower-carbon sugars that can then be further elaborated into L-hexoses. researchgate.net Although not the most direct route from D-glucose to this compound, these methods are fundamental in carbohydrate chemistry and can be integrated into more complex synthetic pathways.

A convenient synthesis of this compound from D-glucose has also been reported using methyl 2,3-O-isopropylidene-β-D-gulofuranosiduronic acid as a key intermediate. cdnsciencepub.com This intermediate is then converted into L-glucono-1,5-lactone, which upon selective reduction, yields this compound. cdnsciencepub.com

The numerous hydroxyl groups on a sugar molecule necessitate the use of protecting groups to achieve regioselectivity during synthesis. In the context of this compound synthesis from D-glucose, a carefully planned protecting group strategy is essential. Orthogonal protecting groups, which can be removed under different conditions, are particularly valuable.

An efficient route to orthogonally protected this compound has been developed. rhhz.net This strategy allows for the selective deprotection of specific hydroxyl groups, enabling further derivatization. The key steps involve:

Introduction of a permanent protecting group (e.g., benzyl) at the C3 position of D-glucose. rhhz.net

Selective protection of the hydroxyl groups at C4 and C6 as an arylidene acetal, followed by acylation at the C1 and C2 positions. rhhz.net

Introduction of a β-siloxymethyl group at C1 via a Co₂(CO)₈-catalyzed siloxymethylation reaction. rhhz.net

Regioselective ring-opening of the arylidene acetal, oxidation of the hydroxyl group at C7 (after chain extension), and decarboxylation to yield the this compound derivative. rhhz.net

Common protecting groups used in carbohydrate synthesis, and applicable to this compound synthesis, are summarized below:

Protecting GroupAbbreviationTypeCleavage Conditions
BenzylBnEtherHydrogenolysis (e.g., H₂, Pd/C)
AcetylAcEsterBasic hydrolysis (e.g., NaOMe, MeOH)
BenzoylBzEsterBasic hydrolysis
Isopropylidene-AcetalAcidic hydrolysis (e.g., aq. AcOH)
TritylTrEtherAcidic hydrolysis
tert-ButyldimethylsilylTBDMSEtherFluoride source (e.g., TBAF)

Table 2: Common protecting groups in carbohydrate chemistry and their typical cleavage conditions.

The use of such orthogonal protecting groups provides the flexibility to selectively manipulate the this compound molecule for the synthesis of more complex structures. rhhz.net

This compound can be incorporated into larger, more complex molecules such as glycoconjugates and oligosaccharides. These molecules are of interest for their potential biological activities.

The synthesis of such molecules requires a protected this compound derivative with a reactive functional group, typically at the anomeric position, that can act as a glycosyl donor. General methods for glycoconjugate synthesis, such as chemoselective ligation, can be applied. rsc.org This may involve reacting the reducing end of this compound with a linker molecule, which can then be conjugated to a peptide or other aglycone. rsc.org

A notable example of a natural product containing this compound is (-)-littoralisone, which is known to promote neurite outgrowth. rhhz.netcaltech.edu The total synthesis of (-)-littoralisone has been achieved, involving the coupling of a complex aglycone with a protected this compound derivative. caltech.eduresearchgate.net The synthesis of the this compound component itself in this context can be achieved through modern organocatalytic methods. organic-chemistry.orgcaltech.edu

The synthesis of oligosaccharides containing L-sugars has also been reported. For example, L-rhamnose and L-mannose are found in various extracellular polysaccharides. rhhz.net While specific examples of oligosaccharides containing this compound are less common in the literature, the principles of oligosaccharide synthesis, involving the coupling of a glycosyl donor with a glycosyl acceptor, are applicable.

Synthesis of this compound-Containing Glycoconjugates and Oligosaccharides

Preparation of L-Heptose Derived Building Blocks from this compound

The synthesis of L-heptose derived building blocks from this compound is a key strategy for accessing complex carbohydrates, such as those found in bacterial natural products like septacidin. These heptosides are of interest for developing new drugs to combat antimicrobial resistance. A synthetic pathway has been devised to produce l-glycero-l-glucoheptoside, a crucial building block for septacidin, directly from this compound. wikipedia.org

A critical step in this synthesis is carbon homologation at the C6 position of the this compound molecule. This process involves the oxidation of the C6-hydroxyl group followed by methylenation. Research has shown that the efficiency of this methylenation step is significantly influenced by the nature of the chemical group at the C4 position of the this compound ring. wikipedia.org A study analyzing the effect of different substituents at C4—namely azide (N₃), p-methoxybenzyloxy (OPMB), and benzyloxy (OBn)—revealed a clear trend in methylenation efficiency. The benzyloxy group resulted in the highest efficiency, followed by the p-methoxybenzyloxy group, and lastly the azide group. wikipedia.org

Following successful methylenation, the newly formed C6-alkene is dihydroxylated using osmium tetroxide to yield the desired l/d-glycero-l-glucoheptosides. wikipedia.org The resulting building block, particularly the one featuring a C-4 azide, can be delivered as a phenyl thioglycoside, which is a versatile intermediate for further chemical modifications. wikipedia.org

Table 1: Influence of C4-Substituent on Methylenation Efficiency in L-Heptose Synthesis from this compound

C4-Substituent Chemical Formula Relative Methylenation Efficiency
Benzyloxy OBn High
p-Methoxybenzyloxy OPMB Medium
Azide N₃ Low
Enzymatic Synthesis of α-L-Glucosidic Linkages

The formation of α-L-glucosidic linkages is a challenging task in carbohydrate chemistry. Enzymatic methods offer a highly specific and efficient alternative to traditional chemical synthesis. One such method is reverse phosphorolysis, which utilizes phosphorylase enzymes to catalyze the formation of glycosidic bonds. dbojar.com

Glycoside phosphorylases, which are typically involved in the cleavage of glycosidic bonds in the presence of inorganic phosphate (B84403), can be driven in the reverse direction to synthesize oligosaccharides. This is achieved by using a sugar 1-phosphate as a donor substrate and a suitable acceptor molecule. dbojar.com For the synthesis of α-L-glucosidic linkages, an this compound-1-phosphate would be required as the donor.

The enzyme maltose phosphorylase from Lactobacillus acidophilus NCFM, for example, has been shown to catalyze reverse phosphorolysis to form α-(1→4)-glucosidic linkages. dbojar.com While this specific enzyme acts on D-glucose derivatives, the principle can be extended to the synthesis of L-glucosides by identifying or engineering phosphorylases that can accept this compound-1-phosphate as a donor. The high regioselectivity of these enzymes ensures the formation of specific linkages, which is a significant advantage over chemical methods that often require complex protection and deprotection steps. dbojar.comresearchgate.net

Enzymatic and Biotechnological Synthesis

Enzymatic and biotechnological approaches provide sustainable and highly selective routes for the production of this compound. These methods often operate under mild reaction conditions and can overcome some of the challenges associated with chemical synthesis.

Biocatalytic Isomerization Reactions for this compound Production

Biocatalytic isomerization represents a direct method for the synthesis of this compound from its corresponding ketose, L-fructose. This reaction is analogous to the well-established industrial isomerization of D-glucose to D-fructose to produce high-fructose corn syrup. reddit.com While the enzymes used in that process are specific for the D-isomers, other enzymes have been identified that can catalyze the isomerization of L-sugars.

For instance, enzymes that have different natural substrates have been shown to accept L-fructose and this compound as substrates, facilitating their interconversion. stackexchange.com This enzymatic isomerization is stereospecific and creates the new stereocenter at the C2 position of the sugar. stackexchange.com The production of the starting material, L-fructose, can also be achieved enzymatically. The enzyme L-rhamnulose-1-phosphate aldolase can catalyze the reaction between dihydroxyacetone and glyceraldehyde to produce L-fructose. stackexchange.com

Microbial Transformation Pathways for this compound Synthesis

Direct microbial fermentation pathways for the synthesis of this compound are not well-established, as this compound does not occur naturally in most living organisms. wikipedia.org However, some microorganisms have been identified that can metabolize this compound. For example, the soil bacterium Paracoccus sp. 43P possesses a catabolic pathway for this compound, initiating with its oxidation to L-gluconate. nih.gov

While direct synthesis pathways are not common, metabolic engineering of microorganisms offers a promising avenue for this compound production. This could involve introducing and optimizing a pathway that converts a readily available starting material into this compound. For instance, a pathway could be engineered to produce L-fructose, which is then isomerized to this compound using a suitable isomerase, as described in the previous section. Another potential route starts with a sugar alcohol like L-sorbitol (also known as D-gulitol), which can be enzymatically oxidized to this compound. stackexchange.com

Enzyme Immobilization Techniques for this compound Production

To improve the economic viability and efficiency of enzymatic this compound production, the enzymes can be immobilized on solid supports. Immobilization enhances enzyme stability, allows for continuous operation, and simplifies the recovery and reuse of the biocatalyst. acs.org Various immobilization techniques, such as adsorption, covalent binding, and entrapment, can be employed.

A specific example of enzyme immobilization for this compound production is the use of galactose oxidase immobilized on crab-shell particles. This immobilized enzyme has been successfully used to catalyze the conversion of D-sorbitol to this compound. wikipedia.org The crab-shell particles provide a solid support, and the enzyme is attached to the surface through activation with glutaraldehyde. wikipedia.org The performance of this immobilized enzyme system has been demonstrated in a mini batch reactor, showing the feasibility of this approach for L-sugar preparation. wikipedia.org The reusability of the immobilized enzyme for several reaction cycles is a key advantage of this technique. wikipedia.org

Table 2: Enzyme Immobilization Techniques and Supports

Immobilization Technique Description Support Materials
Adsorption Enzyme is physically bound to the support surface through weak interactions like van der Waals forces or hydrophobic interactions. Polysaccharide derivatives, synthetic polymers, glass, activated carbon
Covalent Binding Formation of stable covalent bonds between functional groups on the enzyme and the support matrix. Supports with active esters (e.g., N-hydroxysuccinimide esters)
Entrapment The enzyme is physically confined within a porous matrix, such as a gel. Sodium alginate, carrageenan

Biochemical and Cellular Interactions of L Glucose Non Mammalian / in Vitro Models

Microbial Metabolism and Catabolic Pathways

The study of L-glucose metabolism in microorganisms has unveiled novel enzymatic reactions and genetic organizations. These investigations have been crucial in understanding how some microbes can utilize this "unnatural" sugar as a carbon and energy source.

To investigate the microbial metabolism of this compound, researchers have successfully isolated bacteria capable of growing on this compound as the sole carbon source. One such bacterium, designated as Paracoccus sp. 43P, was isolated from a soil sample through a process of enrichment cultivation in a minimal medium containing this compound. nih.govresearchgate.net This strain demonstrated the ability to grow and consume this compound in the medium. researchgate.net Phylogenetic analysis based on its 16S rRNA gene sequence placed strain 43P within the genus Paracoccus, with Paracoccus denitrificans being its closest relative. nih.gov Interestingly, the type strain of P. denitrificans was unable to grow on the this compound minimal medium, highlighting the unique metabolic capability of the isolated 43P strain. nih.govresearchgate.net

In other studies, various microorganisms, including gram-negative aerobic rods, a gram-positive coccus, thermophilic bacilli, yeasts, and a mycelial form, have been isolated from natural populations that can utilize this compound. mit.edu One pseudomonad, when adapted to this compound, exhibited exponential growth. mit.edu These findings indicate that while not widespread, the ability to metabolize this compound exists across different microbial taxa. mit.edunih.gov

The catabolic pathway for this compound in Paracoccus sp. 43P has been elucidated, revealing a novel metabolic route that converts this compound into intermediates of central metabolism. nih.govresearchgate.net The pathway is initiated by the oxidation of this compound and proceeds through a series of enzymatic reactions analogous to the catabolism of other sugars, such as L-galactonate in Escherichia coli. nih.govnih.gov The final products of this pathway are pyruvate and D-glyceraldehyde-3-phosphate, which can then enter standard metabolic pathways like glycolysis. nih.govresearchgate.netresearchgate.net

The initial step in the this compound catabolic pathway in Paracoccus sp. 43P is catalyzed by an NAD+-dependent this compound dehydrogenase (LgdA). nih.govnih.gov This enzyme was identified as the sole activity toward this compound in cell-free extracts of the bacterium. nih.govresearchgate.net The enzyme was subsequently purified to homogeneity. nih.gov The research revealed that LgdA also exhibits dehydrogenase activity towards scyllo-inositol and myo-inositol. nih.govnih.gov The gene encoding this enzyme, lgdA, was found within a cluster of genes presumed to be involved in inositol catabolism. nih.govresearchgate.net

Further genetic analysis of Paracoccus sp. 43P identified a nine-gene cluster, termed the lgn cluster, which is involved in this compound catabolism. nih.govnih.gov This gene cluster is proposed to participate in the incorporation and assimilation of aldonate. nih.govresearchgate.net The organization of the lgn cluster suggests a coordinated regulation of the genes required for the sequential breakdown of L-gluconate, the product of the initial this compound oxidation. nih.gov The discovery of this gene cluster provides a genetic basis for the observed metabolic capability of Paracoccus sp. 43P.

Kinetic analysis of the purified this compound dehydrogenase (LgdA) and other enzymes in the catabolic pathway has provided quantitative insights into their function. nih.gov While LgdA can oxidize this compound, it shows a higher affinity for scyllo-inositol, suggesting that its primary physiological role may be in inositol metabolism. nih.govresearchgate.net The enzymes downstream of LgdA sequentially metabolize L-gluconate through reactions including C-5 epimerization, dehydration, phosphorylation, and an aldolase reaction. nih.govnih.gov

Kinetic Parameters of this compound Catabolic Enzymes
EnzymeSubstrateKm (mM)kcat (s-1)kcat/Km (s-1·mM-1)
LgdA (this compound Dehydrogenase)This compound59.7 ± 5.717.3 ± 0.50.29
scyllo-Inositol3.70 ± 0.411.8 ± 0.23.2

Data derived from studies on Paracoccus sp. 43P. The activity was measured with a fixed concentration of NAD+. nih.gov

To confirm the function of the identified genes in this compound catabolism, gene disruption studies were performed. nih.gov A mutant of Paracoccus sp. 43P with a disrupted lgdA gene (ΔlgdA) showed a clear involvement of this gene in the metabolism of this compound. nih.gov These knockout experiments provided definitive evidence that the identified lgn gene cluster is indeed responsible for the observed this compound utilization in this bacterium. nih.govresearchgate.net

Elucidation of this compound Catabolic Pathways in Prokaryotes

Plant Cellular Uptake and Interactions

While plant cells have sophisticated transport systems for D-glucose, such as the proton-coupled Sugar Transport Proteins (STPs) and Sugars Will Eventually Be Exported Transporters (SWEETs), the uptake of this compound appears to proceed through different, less specific mechanisms. nih.govacs.orgnih.govresearchgate.net Research on olive (Olea europaea) cells has shown that this compound can enter plant cells. nih.gov The transport mechanism observed in these cells was non-saturable over a wide concentration range (0.02 to 100 mM) when the cells were grown in a glucose-sufficient environment. nih.gov This characteristic suggests a transport mechanism that does not rely on a limited number of specific, high-affinity binding sites, which is typical of facilitated diffusion or passive transport rather than active transport. nih.gov Furthermore, the uptake of this compound in these plant cells was specifically inhibited by mercury(II) chloride (HgCl₂). nih.gov

A comparative study on Olea europaea cells revealed that under conditions of glucose sufficiency, the uptake of both this compound and D-glucose increased linearly at the same rate in response to their external concentrations. nih.gov This finding indicates that, in these specific experimental conditions, the cellular uptake systems did not exhibit strong stereoselectivity between the D- and L-isomers. The non-saturable nature of the uptake for both sugars suggests that a low-affinity, non-specific transport system may be involved, or that transport occurs via a mechanism distinct from the high-affinity, specific transporters that typically handle D-glucose for metabolic purposes. nih.gov This contrasts sharply with the highly specific glucose transport systems found in many other organisms, which strongly discriminate against this compound. quora.comnih.gov

Enzymatic Recognition and Stereoselectivity

The vast majority of enzymes that interact with glucose are stereospecific for D-glucose, meaning their active sites are structurally complementary only to the D-isomer and cannot bind or process this compound. quora.com However, the discovery of an this compound catabolic pathway in Paracoccus laeviglucosivorans led to the identification of an enzyme capable of recognizing this compound. nih.govdoaj.org

The enzyme responsible for the first step in this compound metabolism in P. laeviglucosivorans is scyllo-inositol dehydrogenase (Pl-scyllo-IDH). semanticscholar.orgnih.gov This enzyme oxidizes this compound to L-glucono-1,5-lactone, with the concurrent reduction of NAD⁺. nih.govsemanticscholar.orgnih.gov The structural basis for this unique recognition has been elucidated through high-resolution X-ray crystallography, with the structure of the enzyme-substrate complex solved at 1.8 Å resolution. nih.govnih.gov

The crystal structure reveals a homo-tetrameric enzyme where each catalytic site is composed of residues from two adjacent subunits. nih.govplos.org The binding and proper orientation of this compound in the active site are achieved through interactions with several key amino acid residues. In addition to the conserved catalytic triad typical of this enzyme family (Lysine-106, Aspartate-191, and Histidine-195), two other residues are crucial for substrate recognition and binding. nih.govsemanticscholar.orgnih.gov Arginine-178 (Arg178), located in a flexible loop at the entrance to the active site, plays a significant role in accepting both this compound and inositol substrates. nih.govnih.gov Furthermore, Histidine-318 (His318) from the loop region of an adjacent subunit is directly involved in substrate recognition. nih.govsemanticscholar.orgnih.gov Site-directed mutagenesis experiments have confirmed the critical role of these residues in the enzyme's catalytic activity. nih.govnih.gov

Table 2: Key Amino Acid Residues in Pl-scyllo-IDH for this compound Recognition
Amino Acid ResidueLocationRole in this compound Interaction
Lysine-106 (Lys106)Active SitePart of the conserved catalytic triad. nih.govnih.gov
Aspartate-191 (Asp191)Active SitePart of the conserved catalytic triad. nih.govnih.gov
Histidine-195 (His195)Active SitePart of the conserved catalytic triad. nih.govnih.gov
Arginine-178 (Arg178)Flexible loop at catalytic site entranceInvolved in substrate recognition; important for accepting this compound. nih.govnih.gov
Histidine-318 (His318)Loop region of adjacent subunitInvolved in substrate recognition. nih.govsemanticscholar.orgnih.gov

Structural Basis of this compound Binding by Enzymes

Crystallographic Analysis of Enzyme-L-Glucose Complexes

Crystallographic studies have provided high-resolution insights into the binding of this compound within the active sites of specific enzymes, revealing the structural basis for substrate recognition and catalysis. The analysis of scyllo-inositol dehydrogenase from Paracoccus laeviglucosivorans (Pl-scyllo-IDH), an enzyme involved in the first step of an this compound metabolic pathway, has been particularly informative. The crystal structure of the ternary complex of this enzyme with NAD+ and the product L-glucono-1,5-lactone was determined at a resolution of 1.8 Å. nih.gov When crystals of the enzyme were soaked with this compound, a clear electron density for the bound sugar molecule was observed, allowing for the precise identification of the residues involved in substrate interaction within the catalytic site. nih.gov These structures were solved for both the apo-form and complexes with various substrates, with resolutions ranging from 1.75 to 2.3 Å. nih.gov

Similarly, detailed structural analysis has been performed on ClAgl29B, an α-L-glucosidase from Cecembia lonarensis. The structure of ClAgl29B in a complex with β-L-glucose was refined to a resolution of 1.7 Å. researchgate.net This high-resolution view identified the active site as a small pocket formed by the loops connecting the β-strands and α-helices of the enzyme's (β/α)8-barrel domain. researchgate.net The analysis showed that the bound this compound was entrapped in this pocket, with each of its hydroxyl groups making direct contact with one or more amino acid side chains. researchgate.net This structural data provides a foundational understanding of how enzymes can specifically recognize and bind the L-enantiomer of glucose.

Active Site Characterization of Alpha-L-Glucosidases (ClAgl29A and ClAgl29B)

Two α-L-glucosidases, ClAgl29A and ClAgl29B, have been identified in Cecembia lonarensis LW9 from the glycoside hydrolase family 29 (GH29). nih.govjst.go.jp Although these enzymes share 56.1% identity and 70.3% similarity, X-ray crystallography has shown that the structures of their active sites are highly conserved, with no significant differences in the spatial arrangement of amino acid residues. jst.go.jp Structural analysis of the ClAgl29B-L-glucose complex reveals an active-site pocket that is well-suited to preferentially bind α-L-glucoside. nih.gov

The interaction between β-L-glucose and the active site of ClAgl29B involves a network of hydrogen bonds and non-bonded contacts. researchgate.net Key interactions observed in the crystal structure include hydrogen bonds between the equatorial hydroxyl group at C2 of this compound and the side chains of Trp140 and His199. jst.go.jp The recognition of the C6 position of the α-L-glucoside is relatively relaxed, with the thiol group of Cys418 in ClAgl29B being within hydrogen bonding distance of the OH-6 group. researchgate.net

Kinetic studies support the structural findings, showing that both ClAgl29A and ClAgl29B have higher catalytic efficiency (kcat/Km) for p-nitrophenyl α-L-glucoside compared to p-nitrophenyl α-L-fucoside, a typical substrate for GH29 family enzymes. nih.gov However, the enzymes are not exclusively specific to this compound, as they can also hydrolyze α-L-quinovoside, indicating they are not solely dedicated to α-L-glucoside hydrolysis. jst.go.jp

Table 1: Key Amino Acid Residues in the Active Site of ClAgl29B Interacting with this compound
This compound AtomInteracting Residue in ClAgl29BType of Interaction
Equatorial OH at C2Trp140 (Nε1)Hydrogen Bond
Equatorial OH at C2His199 (Nε2)Hydrogen Bond
OH at C6Cys418Hydrogen Bond

Molecular Determinants of Stereospecificity in Carbohydrate Transport Proteins

Carbohydrate transport proteins exhibit a high degree of stereospecificity, typically favoring D-sugars over their L-enantiomers. Studies on the AtSWEET1 sugar transporter provide a clear example of this selectivity. When a chemical library containing 162 sugars and their derivatives, including 17 L-enantiomers such as this compound, was screened against AtSWEET1, all identified positive hits were D-enantiomers. acs.org This finding underscores the transporter's strict stereospecificity. Further analysis revealed that the hydroxyl groups at the C3 and C4 positions of the glucose molecule are critical for recognition by AtSWEET1. acs.org The C4 epimer of D-glucose, D-galactose, and the C3 epimer, D-allose, did not elicit a response, confirming the precise stereochemical requirements at these positions. acs.org

General principles of stereospecificity in sugar carriers have also been elucidated from studies on plant cells. Research on the glucose carrier system in sugar beet suspension cells determined that specificity is dictated by the stereo-orientation of the three equatorial hydroxyl groups on carbons 2, 3, and 4, as well as the CH2OH group at C5. nih.govnih.gov Hexopyranose isomers that did not match the required orientation of the CH2OH group had little to no effect on D-glucose uptake. nih.govnih.gov Furthermore, L-sorbose, which shares some stereochemical features with D-glucose, had no effect on its transport, highlighting the carrier's stringent binding criteria. nih.govnih.gov In human glucose transporters like GLUT1, specific aromatic residues such as W388 and Y292 are crucial for interacting with and moving glucose through the transport pore, demonstrating that a combination of hydrogen bonding and hydrophobic interactions with specific residues defines substrate specificity. mdpi.com

Implications for Novel Enzyme Subfamily Classification based on this compound Substrate Specificity

The discovery of enzymes capable of acting on this compound has led to proposals for new enzyme subfamily classifications. The enzyme scyllo-inositol dehydrogenase from P. laeviglucosivorans (Pl-scyllo-IDH), which oxidizes this compound, provides a strong case for this. nih.gov Although it belongs to the glucose-fructose oxidase/inositol dehydrogenase/microbial rhizopine-catabolizing (GFO/IDH/MocA) family, its ability to recognize this compound is unique. nih.gov Structural analysis revealed that in addition to conserved catalytic residues, a residue from an adjacent subunit (His318) and a residue in a flexible loop (Arg178) are involved in recognizing both this compound and inositols. nih.gov Based on these distinct structural features and phylogenetic analysis, the creation of a novel subfamily within the GFO/IDH/MocA family has been suggested. nih.gov

Similarly, the identification of ClAgl29A and ClAgl29B as α-L-glucosidases within the Glycoside Hydrolase family 29 (GH29) challenges the family's traditional classification. nih.govjst.go.jp GH29 is primarily known to contain α-L-fucosidases. The discovery of enzymes in this family with a clear preference for this compound suggests a functional divergence that could warrant a new subfamily classification to better reflect this specialized activity. nih.govjst.go.jp Such classifications are crucial for accurately predicting the function of the vast number of uncharacterized enzymes discovered through genome sequencing. nih.gov

Theoretical and Computational Models of this compound Interactions with Biological Macromolecules

Theoretical and computational methods are increasingly employed to model the interactions between this compound and biological macromolecules, providing insights that complement experimental data. Molecular docking is a key technique used in this area. For instance, molecular docking simulations were performed to understand the substrate specificity of the α-L-glucosidase ClAgl29B. jst.go.jp By modeling the binding of methyl α-L-rhamnoside into the enzyme's active site and comparing it to the known binding mode of this compound from crystallography, researchers could correlate the active-site structure with observed substrate specificities. jst.go.jp

More broadly, a range of computational tools is available to study protein-glycan interactions, which are directly applicable to the this compound-enzyme relationship. nih.govglycopedia.eu Molecular dynamics (MD) simulations can provide an atomistic perspective on the dynamic behavior of the enzyme-substrate complex, revealing conformational changes and the stability of interactions over time. biorxiv.orgnih.gov These simulations rely on force fields optimized for carbohydrates, such as CHARMM and GLYCAM, and can be used to calculate binding free energies, which quantify the affinity between the ligand and the protein. Advanced methods like quantum mechanics/molecular mechanics (QM/MM) can be used to model the enzymatic reaction itself, elucidating the transition states and reaction pathways for this compound metabolism. acs.org Such computational approaches are invaluable for predicting binding modes, understanding the principles of molecular recognition, and guiding the engineering of novel enzymes with tailored specificities. nih.gov

Advanced Analytical Techniques for L Glucose Discrimination and Quantification

Enantiomeric Discrimination Methodologies

Enantiomeric discrimination relies on creating a chiral environment or using a chiral probe that interacts differently with each enantiomer. This differential interaction can then be measured using various spectroscopic or sensor-based approaches.

Spectroscopic Approaches for Chirality Differentiation

Spectroscopic methods offer powerful tools for probing molecular structure and interactions. When coupled with chiral principles, they can provide detailed information for enantiomer discrimination.

Microwave spectroscopy, particularly techniques like microwave three-wave mixing (M3WM), has emerged as a method for enantiomer-specific detection. This technique can probe the rotational energy levels of chiral molecules. Recent studies have demonstrated the possibility of microwave near-field chirality discrimination analysis based on magnon-resonance spectroscopy, reporting on microwave near-field chirality discrimination for aqueous D- and L-glucose solutions. dntb.gov.uaarxiv.org This approach utilizes magnetoelectric (ME) probing fields originating from multiresonance magnetic-dipolar-mode (MDM) oscillations in quasi-2D yttrium-iron-garnet disks. dntb.gov.uaarxiv.org Experimental results have shown evidence for a specific chiral symmetry, where a simultaneous change in glucose handedness and the direction of the bias magnetic field keeps the system symmetry unbroken. arxiv.orgaip.org Enantiomer-dependent parameters obtained from transmission and reflection spectra in a microstrip structure for D- and this compound solutions at different concentrations have been observed. arxiv.orgaip.org

A quantitative characteristic of sample chirality can be obtained by estimating the frequency differences between the peaks of certain parameters for the D- and this compound solutions. aip.org These antisymmetric forms are oppositely oriented for D- and this compound. aip.org Microwave spectroscopy is inherently compatible with mixtures, solvents, isomers, and isotopologues, often eliminating the need for chemical processing prior to analysis. nih.gov Chiral information can be extracted directly, as only transitions from chiral species in enantiomeric excess contribute to the signal after cancellation effects. nih.gov

Surface-Enhanced Raman Scattering (SERS) is a sensitive analytical technique that provides unique molecular structural fingerprint information. rsc.org While its application in chiral detection has been underexplored, recent strategies have focused on using chiral selectors on SERS substrates to achieve enantiomeric discrimination. researchgate.netnih.gov

One such strategy involves using chiral phenylalanine (Phe) decorated on gold nanoparticles (AuNPs) as a chirality selector and Raman reporter for the discrimination of D- and this compound. researchgate.netnih.govacs.org This method is based on molecular interactions, where the SERS signal of chiral Phe is affected differently by the presence of D- or this compound. researchgate.netnih.gov Interestingly, the SERS signal of L-Phe is enhanced by D-glucose but suppressed by this compound, while the SERS signal of D-Phe is increased by this compound but decreased by D-glucose. researchgate.netnih.gov This opposite enantiomeric effect on SERS signals allows for the determination of chiral configurations, enantiomeric excess (ee) values, and concentrations of glucose based on the observed intensity change of the Phe SERS signal. researchgate.netnih.gov This strategy has enabled enantiomeric discrimination at low glucose concentrations (10⁻⁶ mol/L) and has been applied to the noninvasive detection of D-/L-glucose in saliva samples. researchgate.netnih.gov

Another SERS strategy for chiral glucose recognition utilizes a single Au nanowire-based nanosensor. acs.org This nanosensor, potentially decorated with chiral molecules like cysteine and PMBA, can achieve chiral recognition of glucose enantiomers. acs.org The SERS signals of enantiomers with opposite chirality to the nanosensor were found to be much stronger than those with the same chirality, supported by differences in adsorption energy from theoretical calculations. acs.org This approach does not require circularly polarized light or the synthesis of complex chiral selection molecules. acs.org

Circular Dichroism (CD) spectroscopy is a widely used technique for analyzing chiral molecules, particularly in solution. bitesizebio.comphotophysics.comacs.orgcreative-proteomics.comlibretexts.org It exploits the differential absorption of left-handed and right-handed circularly polarized light by chiral molecules. bitesizebio.comphotophysics.comcreative-proteomics.comlibretexts.orgfz-juelich.de This differential absorption results in the transmission of elliptically polarized light, which is measured as a CD signal. bitesizebio.comphotophysics.comcreative-proteomics.com

CD spectroscopy is sensitive to the presence of chiral chromophores and the chiral environment of the molecule. photophysics.comcreative-proteomics.com While CD spectroscopy is a common chiroptical analysis tool, it has been noted that it may fail to directly detect glucose enantiomers in some contexts. researchgate.netnih.gov However, CD measurements at specific wavelengths, such as 213 nm on alditol acetates or their methylated derivatives where the acetoxy group acts as a chromophore, can be used to determine the configuration (D or L) of a sugar. cdnsciencepub.com This method requires only milligram quantities of material and is suitable for analyzing fractions obtained by gas-liquid chromatography. cdnsciencepub.com CD spectroscopy can also be coupled with techniques like HPLC for online monitoring and determination of enantiomer concentrations. atlantis-press.com The usefulness of a CD detector in this context stems from its selectivity for chiral molecules and its ability to yield positive and negative signals. atlantis-press.com

Polarization-resolved Raman spectroscopy can provide information about the symmetry of molecular vibrations, enabling the visualization of chirality and optical anisotropy. oxinst.com While a conventional polarization-resolved Raman setup may yield identical spectra for enantiomers, inserting a half-wave retarder to rotate the signal polarization by a fixed angle can enable efficient and universal enantiomeric discrimination. nih.govd-nb.info This technique takes advantage of the polarization properties when Raman scattering occurs in an optically active medium. nih.govd-nb.info By rotating the signal polarization of enantiomer solutions to exhibit different angles before a beam splitter, enantiomeric discrimination becomes possible. d-nb.info This approach can lead to significant differences in the horizontally polarized component of the Raman signal for the two enantiomers. d-nb.info In principle, this technique allows for simultaneous speciation, enantiomeric discrimination, and structural and quantitative analysis. nih.gov

Raman optical activity (ROA) and surface-enhanced Raman optical activity (SEROA) are related techniques that measure the difference in Raman scattering intensities of chiral molecules under right-handed and left-handed circularly polarized incident light. acs.orgnih.govacs.org ROA is specifically designed to differentiate between enantiomers and can provide insights into the absolute configuration, anomeric preference, and conformation of carbohydrates. acs.orgnih.gov SEROA leverages surface enhancement to amplify the weak ROA signals, making it attractive for sensitive enantiomer detection at low concentrations. acs.org

Sensor-Based Enantiorecognition Platforms

Sensor-based platforms offer the potential for sensitive, selective, and often rapid enantiomer discrimination. These platforms typically involve a chiral recognition element integrated with a transducer that generates a measurable signal upon interaction with the analyte enantiomer.

Stochastic sensors have been developed for the molecular enantiorecognition of D- and this compound. researchgate.netnih.govresearchgate.net These sensors are based on the immobilization of materials like Copper(II)phthalocyanine and Ni(II)phthalocyanine in a matrix such as natural diamond powder or graphene paste. nih.govresearchgate.netsci-hub.se These sensors have demonstrated high sensitivities, capable of determining this compound concentrations as low as 2.5 fg mL⁻¹ and D-glucose concentrations as low as 2.5 pg mL⁻¹. nih.govsci-hub.se The enantiorecognition is based on molecular recognition, and the sensors have shown good selectivity, enantioselectivity, stability, and reproducibility. researchgate.netresearchgate.net They have been successfully used for the enantioanalysis of glucose in whole blood and urine samples. researchgate.netnih.govresearchgate.net

Other sensor platforms for chiral discrimination are being explored, including photoelectrochemical sensing platforms based on self-standing titanium dioxide nanochannel arrays and electrochemical sensors utilizing chiral semiconducting single-walled carbon nanotube enantiomers. researchgate.net Molecular imprinting techniques are also being employed to create sensor units with specific molecular recognition capabilities for enantiomers, such as photonic crystal gels for the colorimetric enantiomeric recognition of chiral pyroglutamic acid. mdpi.com Challenges remain in achieving enantioselective color changes and inhibiting non-specific binding of enantiomers on chiral discrimination sensors. mdpi.comcas.cnbohrium.com However, strategies involving "inspector" recognition mechanisms on chiral imprinted platforms are being developed to address these challenges and enable absolute discrimination of a wide variety of chiral molecules. cas.cnbohrium.com

Here is a table summarizing some of the advanced analytical techniques discussed for enantiomeric discrimination:

TechniquePrinciple of Enantiomeric DiscriminationApplication to this compound / Glucose EnantiomersKey Findings / Capabilities
Microwave Spectroscopy (e.g., M3WM)Probing rotational energy levels; interaction with chiral fields.Demonstrated for aqueous D- and this compound solutions. dntb.gov.uaarxiv.orgEnantiomer-dependent parameters observed. arxiv.orgaip.org Mixture compatible, no prior chemical processing needed. nih.gov Potential for quantitative analysis. nih.gov
Surface-Enhanced Raman Scattering (SERS)Differential interaction with chiral selector on SERS substrate.Using chiral Phe-decorated AuNPs for D-/L-glucose discrimination. researchgate.netnih.govOpposite enantiomeric effects on SERS signals observed. researchgate.netnih.gov Enables determination of configuration, ee, and concentration. researchgate.netnih.gov Applied to saliva. researchgate.netnih.gov
Circular Dichroism (CD) SpectroscopyDifferential absorption of circularly polarized light by chiral molecules.Used for determining sugar configuration via alditol acetates. cdnsciencepub.comProvides structural information. libretexts.org Can be coupled with HPLC. atlantis-press.com Selectivity for chiral molecules. atlantis-press.com
Polarization-Resolved Raman SpectroscopyExploiting polarization properties of Raman scattering in chiral media.Demonstrated for enantiomeric discrimination using a half-wave retarder. nih.govd-nb.infoEnables efficient and universal discrimination. nih.govd-nb.info Potential for simultaneous speciation, discrimination, and quantification. nih.gov
Sensor-Based Platforms (Stochastic Sensors)Molecular recognition by immobilized chiral selectors.Stochastic sensors with metalphthalocyanines for D-/L-glucose. researchgate.netnih.govresearchgate.netHigh sensitivity (fg/mL for this compound). nih.govsci-hub.se Good selectivity, stability, and reproducibility. researchgate.netresearchgate.net Applied to blood and urine. researchgate.netnih.govresearchgate.net
Molecular Recognition Systems for L- and D-Glucose

Molecular recognition forms the basis of many enantioselective analytical methods. For glucose enantiomers, this involves designing receptors or systems that can preferentially bind to or interact with either this compound or D-glucose. This differential interaction can then be translated into a measurable signal. Research has focused on developing methods for the assay of L- and D-glucose based on molecular recognition. nih.gov Such approaches are particularly important for clinical analysis where the enantioanalysis of biomarkers with chiral structures is necessary. nih.gov

Development of Stochastic Microsensors for this compound Enantioanalysis

Stochastic microsensors represent a class of electrochemical sensors capable of performing qualitative and quantitative analysis, including enantioanalysis, even in complex biological matrices without extensive sample preparation. researchgate.netresearchgate.netcore.ac.uk These sensors operate based on channel/pore conductivity, where the interaction of an analyte molecule with the sensor's recognition site within a channel or pore leads to a measurable change in ionic current. researchgate.net

Studies have demonstrated the use of stochastic microsensors for the molecular enantiorecognition of D- and this compound in biological fluids such as urine and whole blood samples. researchgate.netresearchgate.net These sensors have shown good selectivity, enantioselectivity, stability, and reproducibility over relevant concentration ranges. researchgate.net For instance, stochastic sensors based on nanographene (nanoGR) paste and exfoliated graphene (exfGR) modified with 2,2-diphenyl-1-picrylhydrazyl (DPPh) have been designed for this purpose. researchgate.net

Data from studies using these sensors highlight their capabilities:

Sensor TypeSample MatrixAnalyteLinear Concentration Range
exfGR/DPPhWhole bloodD-Glucose18.40–1180.00 mg dL⁻¹
nanoGRWhole bloodThis compound0.1–2.3 mg dL⁻¹
nanoGRUrineD-Glucose2.30–2500.00 mg dL⁻¹
nanoGRUrineThis compound1 x 10⁻⁴–10 mg dL⁻¹

These results indicate that stochastic microsensors can effectively differentiate and quantify glucose enantiomers in biological samples, covering concentration ranges relevant to both healthy individuals and diabetic patients. researchgate.net The high recovery values (greater than 99.00%) and low relative standard deviation values (less than 0.10%) further support the reliability of these sensors for molecular enantiorecognition and assay of D- and this compound in biological fluids. researchgate.net

Rational Design of Chiral Metal-Organic Frameworks (MOFs) for Monosaccharide Enantiomer Identification

Chiral Metal-Organic Frameworks (MOFs) have emerged as promising materials for enantioselective recognition due to their well-defined porous structures and tunable chiral environments. rsc.orgnih.govacs.org Rational design of chiral MOFs allows for the creation of reactive pockets within nanochannels that can selectively interact with specific monosaccharide enantiomers. rsc.org

Research has explored the use of chiral MOFs integrated into sensing platforms for the enzyme-free identification of monosaccharide enantiomers, including glucose. rsc.orgnih.govacs.org For example, a light-sensitive organic photoelectrochemical transistor (OPECT) utilizing a chiral Cu(II)-metal-organic framework (c-CuMOF) integrated with Au nanoparticles (AuNPs) on TiO₂ nanotube arrays has been developed for glucose enantiomer discrimination. nih.gov In this system, the chiral MOF provides a homochiral environment that influences the interaction and subsequent oxidation of glucose enantiomers by the oxidase-mimicking AuNPs. rsc.orgnih.gov The differential hydrogen peroxide (H₂O₂) production, stemming from the distinct affinities of the MOF for each enantiomer, is then translated into a measurable signal. rsc.orgnih.gov

Another approach involves an enzyme-free sensing platform based on a Fabry-Pérot interferometer utilizing TiO₂ nanotube arrays modified with an enantioselective MOF and glucose oxidase-mimicking Au NPs. nih.govacs.org This platform monitors optical properties using reflective interferometric Fourier transform spectroscopy (RIFTS). nih.govacs.org The selective recognition of L-/D-glucose on the homochiral MOF (e.g., MIL-101(Fe)) leads to the catalytic oxidation of glucose by anchored Au NPs, producing H₂O₂. nih.govacs.org The MOF, acting as an artificial enzyme with peroxidase-like activity, then catalyzes a reaction that forms insoluble precipitates, changing the refractive index of the substrate and enabling enantioselective determination based on changes in effective optical thickness (ΔEOT) values. nih.govacs.org These MOF-based strategies demonstrate sensitive discrimination of glucose enantiomers with low limits of detection. nih.gov

Diboronic Acid-Based Sensing Strategies for Glucose Enantiomers

Diboronic acid-based receptors have been investigated for their ability to selectively bind to saccharides, including glucose enantiomers, through the reversible formation of boronate esters with diol moieties. sophia.ac.jpnih.govresearchgate.netrsc.org The design of such receptors, particularly those forming pseudo-diboronic acid moieties, can lead to enhanced selectivity for specific glucose enantiomers. sophia.ac.jpresearchgate.net

Fluorescent diboronic acid-based sensing strategies have shown promise for discriminating glucose enantiomers. sophia.ac.jpresearchgate.netmdpi.com For instance, researchers have developed fluorescent monoboronic acid-based receptors attached to γ-cyclodextrin (γ-CyD). sophia.ac.jpresearchgate.netpharmacytimes.com These inclusion complexes form a pseudo-diboronic acid moiety that selectively recognizes D-glucose in water, resulting in a significant enhancement of fluorescence. sophia.ac.jpresearchgate.netpharmacytimes.com Studies have shown that such systems exhibit chiral-selective recognition, with a notably higher fluorescence increase observed for D-glucose compared to this compound. sophia.ac.jpresearchgate.net

Data from these studies illustrate the enantioselectivity:

Receptor SystemAnalyteFluorescence Enhancement (relative to this compound)Limit of Detection (LOD)
1F/γ-CyDD-Glucose2.0-fold1.1 μM
2N/γ-CyDD-Glucose6.3-fold1.8 μM

The high D/L selectivity observed for some of these systems, such as 2N/γ-CyD, is attributed to the chiral environment created by the γ-CyD cavity and the cooperative binding of the two boronic acid units to D-glucose. sophia.ac.jpresearchgate.net This cooperative binding rigidifies the complex structure, leading to enhanced fluorescence. sophia.ac.jp While monoboronic acid sensors often favor fructose (B13574) over glucose, diboronic acid sensors can achieve superior glucose selectivity. mdpi.com

Chromatographic and Other Quantitative Methods

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are widely used for the separation and quantification of carbohydrates, including glucose. Mass Spectrometry (MS) is often coupled with chromatography to provide highly sensitive and selective detection.

High-Performance Liquid Chromatography (HPLC) for this compound and its Derivatives

HPLC is a powerful tool for separating and quantifying different sugars, including enantiomers and their derivatives. Various HPLC methods have been developed for carbohydrate analysis, employing different column types and detection methods. spectralabsci.comoiv.intnih.gov For sugar analysis, common separation techniques include normal phase distribution and ligand exchange chromatography. shimadzu.com Detection methods often include refractive index (RI) detectors or evaporative light scattering detectors (ELSD), although these may lack sensitivity for low analyte concentrations. shimadzu.comshimadzu.com

To enhance detection sensitivity for glucose and its derivatives, particularly at low levels, derivatization followed by HPLC-UV or HPLC-DAD analysis is employed. nih.gov For instance, derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) allows for the detection of reducing sugars like glucose in the ultraviolet spectrum. nih.gov This method has been shown to be accurate and robust for quantifying glucose derivatives in complex samples, such as microbial cultures. nih.gov

While general HPLC methods for glucose exist, specific methods for the direct separation and quantification of this compound enantiomers by HPLC often require chiral stationary phases or specialized techniques to achieve the necessary resolution. Information on HPLC specifically for this compound is less prevalent in general carbohydrate analysis literature compared to D-glucose. However, this compound is available commercially with a specified purity determined by HPLC, indicating that HPLC methods are used for its quality control and quantification. genaxxon.com

Mass Spectrometry (MS) Applications in this compound Analysis

Mass Spectrometry provides high sensitivity and selectivity for the detection and quantification of carbohydrates, often surpassing the capabilities of RI or ELSD detectors when analyzing low concentrations. shimadzu.comwaters.com MS can be coupled with chromatographic techniques like HPLC (LC-MS) or Gas Chromatography (GC-MS) for comprehensive analysis. shimadzu.comshimadzu.comresearchgate.netnih.gov

In carbohydrate analysis using LC-MS, derivatization is sometimes employed to improve ionization efficiency and detection sensitivity, although methods aiming to circumvent this step have also been developed, such as using post-column solvent addition with atmospheric pressure chemical ionization (APCI). shimadzu.com LC-MS methods have been developed for measuring stable isotopic tracer enrichments of glucose in biological samples, demonstrating the ability of MS to differentiate closely related glucose molecules. researchgate.net

GC-MS is another technique used for glucose analysis, particularly for quantitative determination in clinical samples. nih.gov This method often requires derivatization of the sugars to make them volatile and suitable for GC separation. researchgate.netnih.gov GC-MS can resolve different isomers of monosaccharide derivatives and allows for quantitative analysis using isotope-labeled internal standards. nih.gov

While many MS applications focus on the more common D-glucose or total glucose, the inherent selectivity of MS, especially when coupled with chromatographic separation capable of resolving enantiomers, makes it a powerful tool for the analysis of this compound and its derivatives. By monitoring specific mass-to-charge ratios ([M+H]⁺, [M+Na]⁺, [M-H]⁻, or adduct ions like [M+Cl]⁻), MS can selectively detect and quantify this compound, provided it is separated from its D-enantiomer or other interfering compounds. shimadzu.comshimadzu.comwaters.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique widely employed for the detailed structural elucidation and profiling of carbohydrates, including monosaccharides like this compound. It provides atomic-level information about molecular structure, conformation, and dynamics in solution. acs.orgdiva-portal.org For carbohydrates, NMR is crucial in determining the sugar components, their absolute configuration (D or L), ring form (pyranose or furanose), anomeric configuration ( or ), glycosidic linkages, sequence, and substituents. acs.orgnih.gov

While NMR experiments on free monosaccharides in achiral solvents generally cannot distinguish between enantiomers like D-glucose and this compound due to their identical spectroscopic properties, the analysis of diastereomeric derivatives by NMR can enable the determination of absolute configuration. unimo.it This approach involves reacting the monosaccharide enantiomers with a chiral derivatizing agent, producing diastereomers that exhibit distinct NMR spectra. unimo.itnih.gov The differences in chemical shifts and coupling constants in the NMR spectra of these diastereomeric derivatives are enantio-dependent, allowing for the differentiation and quantification of the individual enantiomers in a mixture. nih.gov

For glucose enantiomers, the formation of thiazolidine (B150603) derivatives has been successfully utilized for differentiation by proton (¹H) NMR spectroscopy. nih.gov The ¹H NMR spectra of the thiazolidine derivatives of D-glucose and this compound display characteristic downfield doublets for the H-2 proton, with distinct chemical shifts and coupling constants for each enantiomer. nih.gov For instance, the thiazolidine derivative of this compound shows isolated doublets for the H-2 proton at 5.65 ppm (J = 5.4 Hz) and 5.38 ppm (J = 4.9 Hz). nih.gov These spectral differences allow for the identification and relative quantification of D- and this compound in a sample. nih.gov

Beyond structural determination, NMR spectroscopy is also applied for the profiling of complex mixtures containing carbohydrates. nih.govsci-hub.se This involves identifying and quantifying multiple metabolites within a single measurement, making it valuable for applications such as food quality control and metabolomics. nih.govsci-hub.se Although much of the profiling work focuses on common sugars like D-glucose, fructose, and sucrose, the principles and techniques, including the use of 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC, TOCSY), are applicable to the analysis of this compound in mixtures if present. nih.govnih.govresearchgate.net ¹H and ¹³C NMR spectra provide characteristic fingerprints that can be used for identification and quantification purposes, often aided by spectral databases. hmdb.cahmdb.carsc.org

An example of specific NMR data for an this compound derivative is presented below:

ProtonChemical Shift (, ppm)Coupling Constant (J, Hz)
Thiazolidine Derivative of this compound H-2 (Doublet 1)5.655.4
Thiazolidine Derivative of this compound H-2 (Doublet 2)5.384.9

These distinct signals in the ¹H NMR spectrum serve as markers for the presence and quantification of this compound after derivatization. nih.gov

Research Applications and Broader Implications of L Glucose Studies

Probing Biological Homochirality and Understanding its Origins

A fundamental and unresolved question in biology is the origin of homochirality—the exclusive preference of life for one of two mirror-image forms of chiral molecules. Life on Earth is built upon L-amino acids and D-sugars, and L-glucose serves as a critical chemical tool for investigating this phenomenon mdpi.comnih.gov.

The primary reason for this specificity lies in the structure of enzymes. Enzymes, which catalyze metabolic reactions, have highly specific three-dimensional active sites. An enzyme designed to bind and process D-glucose will not be able to accommodate its enantiomer, this compound, just as a left-handed glove does not fit a right hand medium.com. This enzymatic specificity is the cornerstone of metabolic pathways. Consequently, this compound is not phosphorylated by hexokinase, the first and crucial step in glycolysis, preventing it from entering the central energy-yielding pathway in most organisms wikipedia.orgchemicalbook.com.

By using this compound in biological experiments, researchers can isolate and study processes that are independent of glycolysis. It helps to answer why nature settled on D-sugars. Theories suggest that once an initial, perhaps stochastic, choice was made for one enantiomer, evolutionary pressure would have reinforced this selection. To metabolize both D- and L-sugars, an organism would need a duplicate set of enzymes, which would be energetically and genetically inefficient medium.com. The study of how cells and organisms interact—or fail to interact—with this compound provides experimental support for these theories and helps scientists probe the functional consequences of biological homochirality mdpi.comacs.org.

Contributions to Carbohydrate Engineering and Glycoscience

Carbohydrate engineering and synthetic biology aim to create novel, controllable biological systems. The unique properties of this compound have been harnessed to create sophisticated genetic switches. Because this compound is rare in nature and not metabolized by mammalian cells, it is an "orthogonal" molecule—meaning it does not interfere with the host cell's normal processes dbojar.com.

Researchers have successfully engineered mammalian cells to respond to this compound. This was achieved by introducing a set of bacterial genes into the cells dbojar.com. The engineered system includes:

An this compound transporter to allow the sugar to enter the cell.

A bacterial metabolic pathway that converts this compound into a different molecule, D-idonate.

A bacterial transcriptional regulator that, in the presence of D-idonate, turns on the expression of a desired target gene.

This this compound-inducible system allows scientists to control the production of therapeutic proteins in engineered cells simply by administering this compound. This represents a significant advance in glycoscience, leveraging a non-natural sugar to create a safe, effective, and highly specific control mechanism for biomedical applications dbojar.com.

Antimicrobial Research Applications (Excluding Therapeutic Efficacy)

The inability of most microorganisms to use this compound as an energy source has prompted research into its potential as an antimicrobial agent, specifically as a growth inhibitor.

Numerous studies have demonstrated that this compound does not support the growth of a wide variety of bacteria. When substituted for D-glucose in growth media, it effectively acts as a non-utilizable carbohydrate, leading to the inhibition of proliferation for bacteria that depend on external sugars for energy nih.govresearchgate.net.

In one comparative study, various bacterial species were cultured in media containing D-glucose, this compound, or another rare sugar, D-tagatose. The results showed that this compound, much like D-tagatose, is not readily catabolized by many lactic acid bacteria and is not used at all by several pathogenic bacteria nih.govresearchgate.net. This makes this compound a valuable tool for studying bacterial metabolism and for investigating strategies to control bacterial growth by limiting their access to essential nutrients.

Table 1: Utilization of Different Sugars by Various Bacteria

Bacterial SpeciesD-Glucose UtilizationThis compound Utilization
Escherichia coli O157:H7YesNo
Salmonella TyphimuriumYesNo
Staphylococcus aureusYesNo
Bacillus cereusYesNo
Yersinia enterocoliticaYesNo
Lactic Acid Bacteria (various)YesNot easily catabolized

Data sourced from in-vitro studies comparing bacterial energy source utilization. nih.govresearchgate.net

This compound as a Synthetic Precursor for Glycoconjugate Vaccines

The development of synthetic glycans is a critical area of research for creating precisely defined and effective glycoconjugate vaccines. These vaccines are designed to elicit an immune response against the carbohydrate antigens present on the surface of pathogenic bacteria. While various monosaccharides are employed as building blocks in the chemical and enzymatic synthesis of these complex glycans, the direct role of this compound as a synthetic precursor in this specific application is not prominently documented in scientific literature.

Research into synthetic glycoconjugate vaccines often focuses on the assembly of oligosaccharides that mimic the capsular polysaccharides (CPS) of bacteria. These synthetic antigens are then conjugated to a carrier protein to enhance their immunogenicity. The choice of starting materials for the synthesis of these glycans is dictated by factors such as commercial availability, cost, and the efficiency of the synthetic route to the target molecule.

L-sugars, which are enantiomers of the more common D-sugars, are indeed found in some bacterial polysaccharides and are therefore relevant to vaccine development. For instance, L-rhamnose is a component of the CPS of several bacterial pathogens. However, the synthetic routes to L-rhamnose and other relevant L-sugars for vaccine research typically start from more common and less expensive precursors. For example, efficient chemical syntheses of this compound and L-galactose derivatives have been developed starting from D-glucose and D-mannose, respectively researchgate.net. This demonstrates the feasibility of accessing L-sugars through chemical manipulation of their D-counterparts.

While this compound can be synthesized and has been used to create other L-sugar derivatives in a laboratory setting, its application as a direct starting material for the large-scale synthesis of glycans for vaccine production is not a common strategy. The focus in the field remains on developing efficient and scalable methods for the synthesis of complex bacterial glycans, often utilizing more readily available monosaccharide building blocks.

Future Directions and Emerging Research Avenues for L Glucose

Exploration of Undiscovered L-Glucose Metabolic Pathways in Diverse Organisms

While this compound is generally not metabolized by living organisms as an energy source because it cannot be phosphorylated by hexokinase, the initial enzyme in glycolysis, exceptions exist. wikipedia.org For instance, the plant pathogenic bacterium Trinickia caryophylli possesses the enzyme D-threo-aldose 1-dehydrogenase, which can oxidize this compound. wikipedia.org This highlights the potential for undiscovered metabolic pathways in diverse organisms, particularly in less-studied microbial species or extremophiles, that might interact with or metabolize this compound. Future research will likely involve broad-spectrum screening and 'omics' approaches (like genomics, transcriptomics, and metabolomics) to identify novel enzymes and pathways capable of this compound recognition, transport, or modification. Understanding these rare instances of this compound metabolism could provide insights into the evolution of metabolic pathways and potentially uncover new biocatalysts for biotechnological applications. Research into microbial metabolism often involves quantifying specific metabolites and monitoring enzymatic reactions to understand how microorganisms utilize carbon sources like glucose. bmglabtech.com Techniques such as those used to study glucose metabolism in Bacillus licheniformis, involving the analysis of key enzymes and pathways like glycolysis and the pentose (B10789219) phosphate (B84403) pathway, could be adapted to investigate this compound interactions in other organisms. mdpi.com

Advanced Structural Biology and Enzymology of this compound-Interacting Proteins

Investigating the structural biology and enzymology of proteins that interact with this compound, whether through binding, transport, or rare metabolic events, is a critical future direction. This includes studying the enzymes identified in organisms like T. caryophylli that can process this compound. wikipedia.org Advanced techniques such as X-ray crystallography, Cryo-EM, and NMR spectroscopy will be crucial to elucidate the three-dimensional structures of these proteins and understand the molecular basis of their interaction with this compound. creative-biostructure.com Enzymology studies will focus on reaction mechanisms, kinetics, and substrate specificity, comparing interactions with this compound versus D-glucose to understand the chiral selectivity. nih.govresearchgate.net This knowledge can inform protein engineering efforts to modify existing enzymes for desired this compound interactions or design novel enzymes with specific this compound activities. The broader field of enzymology is increasingly focused on understanding enzyme action within complex biological systems, moving beyond the study of isolated enzymes. researchgate.net This systems-level approach will be valuable in understanding how this compound interacting proteins function within their native cellular environments. Structural studies of enzymes involved in glycosylation, for instance, provide insights into substrate-enzyme interactions and catalytic mechanisms, which can be applied to the study of this compound interacting proteins. nih.gov

Development of Next-Generation Analytical Platforms for Ultrasensitive Enantiomeric Analysis

The ability to accurately and sensitively detect and quantify this compound, especially in complex biological or environmental matrices, is essential for advancing research. Given that this compound is an enantiomer of D-glucose, analytical methods must be capable of distinguishing between these stereoisomers. acs.org Future efforts will focus on developing next-generation analytical platforms offering improved sensitivity, selectivity, and throughput for this compound enantiomeric analysis. This includes advancements in chromatographic techniques (like HPLC and GC) coupled with highly sensitive detectors (such as mass spectrometry), capillary electrophoresis, and potentially novel sensor technologies. solubilityofthings.comrsc.org Research is already exploring methods for enantiomeric analysis of monosaccharides using techniques like L-tryptophan amide labeling coupled with LC/MS to separate diastereomeric derivatives. acs.org The development of chiral stationary phases and derivatization reagents is also an active area of research for improving chiral separations. mdpi.com Surface-enhanced Raman spectroscopy (SERS) platforms are being investigated for the sensitive and selective identification and quantification of glucose enantiomers. researchgate.net These advanced analytical tools will be vital for tracing this compound in biological systems, monitoring bioprocesses, and ensuring the purity of synthesized this compound.

Integration of Computational Modeling and Experimental Approaches to Predict this compound Biointeractions

Computational modeling plays an increasingly important role in modern biological research, offering the ability to simulate molecular interactions and predict biological behavior. mdpi.comacs.org Future research on this compound will heavily integrate computational approaches with experimental data to predict its interactions with biological molecules, such as proteins, and its potential fate in various organisms. Techniques like molecular dynamics simulations can provide detailed insights into the binding of this compound to proteins and the conformational changes that may occur. acs.org Docking studies can help predict potential protein binding partners. rsc.org Furthermore, computational modeling can be used to simulate metabolic pathways and predict how the introduction of this compound or this compound-modifying enzymes might affect cellular metabolism. nih.govplos.org This integrated approach, combining in silico predictions with in vitro and in vivo experiments, will accelerate the understanding of this compound's biological profile and guide the design of experiments. Computational models are already being used to study glucose uptake and metabolism in cells, which provides a framework for similar investigations with this compound. nih.gov

Potential for this compound in Synthetic Biology and Novel Bioprocess Development (Non-Clinical Applications)

This compound's non-metabolizable nature in most organisms makes it an attractive candidate for applications in synthetic biology and the development of novel bioprocesses, particularly in non-clinical settings. wikipedia.org It could potentially be used as a control sugar in experiments, a non-caloric bulking agent, or a building block for synthesizing novel non-natural glycoconjugates with unique properties. Synthetic biology aims to design and construct new biological parts, devices, and systems, or to redesign existing ones for useful purposes. biojournals.usmdpi.com this compound could be incorporated into synthetic metabolic pathways in engineered microorganisms to produce valuable chemicals or materials that are not easily synthesized using natural sugars. mdpi.comresearchgate.net For example, engineered pathways could utilize this compound to produce specific enantiomers of desired compounds. The development of consolidated bioprocessing strategies, where enzyme production, substrate degradation, and fermentation occur in a single organism, could potentially be adapted to utilize this compound if suitable enzymes are engineered or discovered. mdpi.com Research in synthetic glycobiology, which applies synthetic biology tools to engineer glycosylation systems, could explore the incorporation of this compound into glycoproteins or other glycans for novel applications in materials science or diagnostics. acs.org

Q & A

Basic Research Questions

Q. What are the structural and functional differences between L-glucose and D-glucose, and how do these differences impact biological systems?

  • Methodological Answer : this compound is the enantiomer of D-glucose, differing in the spatial arrangement of hydroxyl groups on the asymmetric carbons (e.g., in Fischer projections, the hydroxyl on C5 is oriented left in this compound vs. right in D-glucose). This stereochemical distinction prevents this compound from being phosphorylated by hexokinase, a critical enzyme in glycolysis . Researchers can confirm structural differences using polarimetry (measuring optical rotation: D-glucose is dextrorotatory, this compound levorotatory) or chiral chromatography. Enzyme activity assays with hexokinase further validate metabolic inertness .

Q. Why is this compound metabolically inert in most eukaryotic organisms, and how can this property be experimentally demonstrated?

  • Methodological Answer : this compound cannot enter glycolysis due to its inability to bind hexokinase. To verify this, researchers can conduct in vitro enzyme kinetics assays comparing D- and this compound as substrates. Radiolabeled tracers (e.g., ¹⁴C-L-glucose) in cell cultures or animal models show negligible metabolic incorporation, confirming its inertness .

Q. How can researchers distinguish between D- and this compound in experimental settings?

  • Methodological Answer : Techniques include:

  • Polarimetry : Measure optical rotation (D-glucose: +52.7°, this compound: -52.7°).
  • Chiral Chromatography : Use columns with chiral stationary phases (e.g., cyclodextrin-based).
  • Enzymatic Assays : Hexokinase/glucose oxidase kits specific to D-glucose .

Advanced Research Questions

Q. What experimental approaches are used to investigate this compound uptake in cancer cells, and why are findings contradictory?

  • Methodological Answer : Studies employ fluorescent this compound analogs (e.g., fLG) to track uptake via microscopy or flow cytometry. Contradictions arise due to variability in transporter expression (e.g., GLUT1/3) across cancer types. Researchers must standardize cell lines, use competitive inhibition assays (D-glucose vs. This compound), and validate results with genetic knockouts of glucose transporters .

Q. How do certain bacteria like Paracoccus sp. 43P catabolize this compound, and what genetic/enzymatic tools are required to study this pathway?

  • Methodological Answer : Paracoccus sp. utilizes this compound via a novel pathway involving NAD⁺-dependent this compound dehydrogenase (LgdA) and the lgn gene cluster. Methods include:

  • Enzyme Purification : Affinity chromatography for LgdA.
  • Genetic Disruption : Knockout studies of lgdA or lgn genes to confirm pathway roles.
  • Metabolite Profiling : LC-MS to identify intermediates like L-gluconate and pyruvate .

Q. What methodologies are employed to study this compound’s interaction with taste receptors despite its lack of caloric value?

  • Methodological Answer : In vitro assays with heterologously expressed TAS1R2/TAS1R3 receptors (e.g., HEK293 cells) measure calcium influx or cAMP signaling upon this compound exposure. Taste perception studies in animal models (e.g., knockout mice) further dissect receptor specificity .

Q. How can this compound serve as a tool to probe glucose transporter (GLUT) specificity in mammalian systems?

  • Methodological Answer : Competitive uptake assays using radiolabeled D-glucose (³H or ¹⁴C) with increasing this compound concentrations. Surface plasmon resonance (SPR) or cryo-EM can visualize binding interactions between GLUT proteins and this compound .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.